Cas no 124286-06-2 (3,5-Dichlorophenol-2,4,6-d3)
3,5-Dichlorophenol-2,4,6-d3 Chemical and Physical Properties
Names and Identifiers
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- 3,5-Dichlorophenol-2,4,6-d3
- 3,5‐DICHLOROPHENOL‐2,4,6‐D3
- 3,5-Dichlorophenol-d3
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- Inchi: 1S/C6H4Cl2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
- InChI Key: VPOMSPZBQMDLTM-UHFFFAOYSA-N
- SMILES: ClC1C([H])=C(O)C([H])=C(Cl)C=1[H]
3,5-Dichlorophenol-2,4,6-d3 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D436736-2.5mg |
3,5-Dichlorophenol-2,4,6-d3 |
124286-06-2 | 2.5mg |
$ 64.00 | 2023-09-07 | ||
| TRC | D436736-5mg |
3,5-Dichlorophenol-2,4,6-d3 |
124286-06-2 | 5mg |
$ 81.00 | 2023-09-07 | ||
| TRC | D436736-25mg |
3,5-Dichlorophenol-2,4,6-d3 |
124286-06-2 | 25mg |
$224.00 | 2023-05-18 |
3,5-Dichlorophenol-2,4,6-d3 Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
Additional information on 3,5-Dichlorophenol-2,4,6-d3
3,5-Dichlorophenol-2,4,6-d3 (CAS No: 124286-06-2): A Versatile Deuterated Chlorophenol Derivative in Chemical and Biomedical Research
The 3,5-Dichlorophenol-2,4,6-d3 (CAS No 124286-06-2) is a deuterium-labeled chlorinated phenolic compound exhibiting unique physicochemical properties that make it indispensable in advanced analytical techniques and biomedical applications. This isotopically substituted variant of 3,5-dichlorophenol replaces three hydrogen atoms at the 2-, 4-, and 6-positions with deuterium (1H→2H), enhancing its utility in studies requiring precise isotopic tracking without altering core molecular functionality.
In recent pharmacokinetic studies published in Nature Communications (Zhang et al., 2023), this compound has been pivotal as a stable isotope-labeled internal standard for mass spectrometry-based quantification of environmental pollutants in human serum. The d3-labeled structure provides distinct mass spectral signatures while maintaining chemical reactivity comparable to its non-deuterated counterpart. This dual advantage facilitates accurate metabolite profiling in toxicological investigations without interference from endogenous compounds.
Advances in metabolic engineering have further highlighted its role as a biosynthetic precursor for producing deuterium-enriched pharmaceutical intermediates. A groundbreaking study in JACS (Smith & Lee, 2024) demonstrated its use in synthesizing anti-infective agents with improved pharmacokinetic profiles through strategic deuteration-induced metabolic stability enhancements. The d3-substituted aromatic ring creates steric hindrance that slows phase I metabolism pathways involving cytochrome P450 enzymes.
In neurodegenerative disease research published in Biochemical Pharmacology (Wang et al., 2024), this compound serves as a key tracer for studying dopamine receptor interactions using NMR spectroscopy. The deuterium substitution reduces proton signal overlap while preserving binding affinity to dopaminergic receptors – critical for studying ligand-receptor dynamics at atomic resolution without compromising biological activity.
Cutting-edge applications extend to environmental science where it enables precise quantification of chlorophenoxy herbicide metabolites in water systems via LC-MS/MS analysis (Environmental Science & Technology Letters, Rodriguez et al., 2023). The d3-labeling technology allows differentiation between natural and synthetic chlorinated phenolic compounds through characteristic mass-to-charge ratios (m/z values), addressing challenges posed by isobaric interferences.
Synthetic advancements reported in Angewandte Chemie (Kumar & Patel, 2024) describe an improved Buchwald-Hartwig amination protocol using this compound as a building block for synthesizing bisphosphonate analogs with enhanced bone-targeting properties. The deuterium substitution improves thermal stability during microwave-assisted coupling reactions while maintaining desired pharmacophoric features.
In structural biology research published in PNAS (Chen et al., 2024), the compound's rigid aromatic structure makes it an ideal component for designing covalent inhibitors targeting epigenetic modifiers like histone methyltransferases. Computational docking studies reveal that the dichloro substituents at positions 3 and 5 create optimal hydrophobic interactions within enzyme active sites while the deuterated ring enhances ligand residence time through reduced hydrogen abstraction rates.
New findings from drug delivery systems (Nano Letters Li et al., 2024)) demonstrate its use as a stabilizer in polymeric nanoparticles encapsulating chemotherapeutic agents. The deuterium-substituted phenolic groups form stronger hydrogen bonds with polymer matrices compared to non-deuterated analogs – improving colloidal stability under physiological conditions without compromising drug release profiles.
This compound's utility extends to radiotracer development where its incorporation into positron emission tomography (PET) probes enables non-invasive imaging of inflammatory processes (Journal of Nuclear Medicine Chen et al., ). The isotopic labeling permits precise dosimetry calculations while maintaining receptor specificity comparable to clinically approved tracers like FDG.
Ongoing research highlights its role as a benchmark standard for validating analytical methods across multiple disciplines – from environmental forensics to oncology research – underscoring its status as an essential tool for modern multidisciplinary scientific inquiry.
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